molecular formula C7H6FNO2 B8211485 4-Fluoro-6-methoxypyridine-2-carbaldehyde

4-Fluoro-6-methoxypyridine-2-carbaldehyde

Cat. No.: B8211485
M. Wt: 155.13 g/mol
InChI Key: PUNVWMHBLFIROQ-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxypyridine-2-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO2. This compound is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxypyridine-2-carbaldehyde typically involves the introduction of the fluorine and methoxy groups onto the pyridine ring, followed by the formylation at the 2-position. One common method includes the nucleophilic substitution of a suitable pyridine precursor with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under mild conditions. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where the pyridine derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.

Major Products:

    Oxidation: 4-Fluoro-6-methoxypyridine-2-carboxylic acid.

    Reduction: 4-Fluoro-6-methoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-methoxypyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxypyridine-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially altering their function. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its interaction with molecular targets. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

    6-Methoxypyridine-2-carbaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.

    4-Fluoropyridine-2-carbaldehyde:

    4-Fluoro-2-methoxypyridine: The position of the methoxy group is different, leading to variations in reactivity and applications.

Uniqueness: 4-Fluoro-6-methoxypyridine-2-carbaldehyde is unique due to the combined presence of the fluorine and methoxy groups, which impart distinct electronic and steric properties to the molecule. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.

Properties

IUPAC Name

4-fluoro-6-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNVWMHBLFIROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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